N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE
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Overview
Description
N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: Utilized as a corrosion inhibitor in various industrial applications
Mechanism of Action
The mechanism of action of N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and growth. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE: Similar structure but with a bromine atom instead of chlorine.
N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)AMINE: Similar structure with an additional methoxy group on the phenyl ring
Uniqueness
N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for substitution reactions, while the thiazole ring contributes to its biological activity .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-15(12-7-9-13(17)10-8-12)19-16(20-11)18-14-5-3-2-4-6-14/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHROWCHTGNMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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